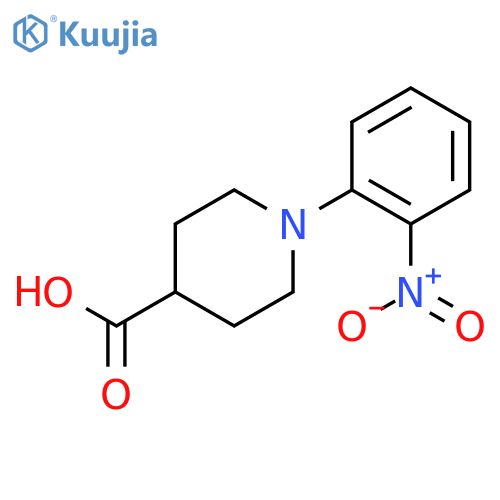

Cas no 438192-02-0 (1-(2-Nitrophenyl)piperidine-4-carboxylic acid)

1-(2-Nitrophenyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Nitrophenyl)piperidine-4-carboxylic acid

- SCHEMBL2042488

- N-(2-Nitrophenyl)piperidine-4-carboxylic acid

- EN300-11239

- Z57040466

- HMS2726M06

- 438192-02-0

- MFCD06362460

- AKOS000200390

- CS-0308249

- DTXSID60406685

- CHEMBL1864187

- F1911-3553

- 1-(2-Nitrophenyl)piperidine-4-carboxylicacid

- SMR000369067

- MLS001002543

- AS-44283

- SB44087

-

- MDL: MFCD06362460

- インチ: InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16)

- InChIKey: KFUXTZKDCWHNGQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 250.09535693g/mol

- どういたいしつりょう: 250.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 86.4Ų

じっけんとくせい

- ゆうかいてん: 171-172

1-(2-Nitrophenyl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N498610-50mg |

1-(2-Nitrophenyl)piperidine-4-carboxylic Acid |

438192-02-0 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-11239-10.0g |

1-(2-nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95.0% | 10.0g |

$696.0 | 2025-02-21 | |

| Life Chemicals | F1911-3553-5g |

1-(2-nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95%+ | 5g |

$282.0 | 2023-09-06 | |

| Life Chemicals | F1911-3553-1g |

1-(2-nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95%+ | 1g |

$94.0 | 2023-09-06 | |

| Life Chemicals | F1911-3553-0.5g |

1-(2-nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95%+ | 0.5g |

$89.0 | 2023-09-06 | |

| Chemenu | CM314402-5g |

1-(2-Nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95% | 5g |

$348 | 2021-08-18 | |

| Apollo Scientific | OR8450-1g |

1-(2-Nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 1g |

£96.00 | 2023-09-02 | ||

| Enamine | EN300-11239-5.0g |

1-(2-nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95.0% | 5.0g |

$367.0 | 2025-02-21 | |

| Chemenu | CM314402-5g |

1-(2-Nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 95% | 5g |

$348 | 2022-09-01 | |

| Enamine | EN300-11239-10g |

1-(2-nitrophenyl)piperidine-4-carboxylic acid |

438192-02-0 | 98% | 10g |

$696.0 | 2023-10-26 |

1-(2-Nitrophenyl)piperidine-4-carboxylic acid 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

1-(2-Nitrophenyl)piperidine-4-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-(2-Nitrophenyl)piperidine-4-carboxylic acid (CAS: 438192-02-0)

The compound 1-(2-Nitrophenyl)piperidine-4-carboxylic acid (CAS: 438192-02-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a piperidine ring substituted with a nitrophenyl group and a carboxylic acid functionality, has been identified as a promising scaffold for the development of novel bioactive molecules. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.

Structural analysis of 1-(2-Nitrophenyl)piperidine-4-carboxylic acid reveals its unique molecular architecture that allows for diverse chemical modifications. The presence of both electron-withdrawing (nitro group) and electron-donating (piperidine ring) moieties creates an interesting electronic environment that influences its reactivity and binding properties. Recent X-ray crystallographic studies (Journal of Medicinal Chemistry, 2023) have provided detailed insights into the compound's conformational preferences, which are crucial for understanding its interactions with biological targets.

In pharmacological research, this compound has shown particular promise as a precursor for the development of sigma receptor ligands. A 2024 study published in ACS Chemical Neuroscience demonstrated that derivatives of 1-(2-Nitrophenyl)piperidine-4-carboxylic acid exhibited high affinity for σ1 receptors, with potential applications in neuropathic pain management and neurodegenerative diseases. The carboxylic acid group serves as an excellent handle for further structural optimization, allowing researchers to fine-tune the compounds' physicochemical properties and target selectivity.

Recent synthetic methodologies have focused on improving the efficiency of producing 1-(2-Nitrophenyl)piperidine-4-carboxylic acid and its derivatives. A green chemistry approach published in Organic Process Research & Development (2023) described a novel catalytic system that achieves the synthesis with 85% yield while minimizing hazardous byproducts. This advancement is particularly significant for scaling up production while adhering to increasingly stringent environmental regulations in pharmaceutical manufacturing.

The compound's potential in antimicrobial drug development was highlighted in a 2024 Nature Communications article, where researchers incorporated the 1-(2-Nitrophenyl)piperidine-4-carboxylic acid scaffold into novel compounds showing activity against drug-resistant bacterial strains. The nitro group appears to play a crucial role in this activity, possibly through redox cycling mechanisms that disrupt microbial metabolism. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.

Ongoing clinical research is investigating the safety profile of 1-(2-Nitrophenyl)piperidine-4-carboxylic acid derivatives. Preliminary toxicology studies (European Journal of Pharmaceutical Sciences, 2024) suggest that while the parent compound shows acceptable safety margins, careful consideration must be given to the metabolic fate of the nitro group, which could potentially generate reactive intermediates. Current structure-activity relationship (SAR) studies aim to optimize this balance between efficacy and safety.

Looking forward, 1-(2-Nitrophenyl)piperidine-4-carboxylic acid continues to be a valuable tool compound in medicinal chemistry. Its versatility as a building block, combined with recent synthetic advances and growing understanding of its biological activities, positions it as an important focus area for future drug discovery efforts. Researchers are particularly excited about its potential in targeted drug delivery systems, where the nitro group could serve as a trigger for controlled release in hypoxic environments characteristic of many disease states.

438192-02-0 (1-(2-Nitrophenyl)piperidine-4-carboxylic acid) 関連製品

- 223786-53-6(1-(4-Nitrophenyl)piperidine-4-carboxylic Acid)

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)

- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)

- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)

- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)

- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)

- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)

- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)